molecular formula C16H12ClN5O2 B2362266 8-chloro-2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034267-51-9

8-chloro-2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2362266
CAS RN: 2034267-51-9
M. Wt: 341.76
InChI Key: WQGOOPFLFDVEMI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one group, which is a fused ring system .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazine ring and the dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one group. The exact synthesis would depend on the starting materials and the specific conditions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazine ring would contribute to the aromaticity of the molecule, while the dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one group would add additional structural complexity .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific functional groups present in the molecule. The pyrazine ring, for example, might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the types of functional groups present, and the overall charge distribution .

Scientific Research Applications

Oncology Research

This compound could potentially be used in cancer research due to its structural similarity to pyrazine and pyridine derivatives, which have been studied for their anticancer properties . The presence of the chloro and carbonyl groups might interact with various biological targets, such as enzymes or receptors that are overexpressed in cancer cells.

Drug Design and Development

The unique structure of this compound makes it a candidate for drug design . Its core structure could serve as a scaffold for developing new drugs, especially since pyrazine and pyridine rings are common in pharmacologically active molecules . Researchers could modify the compound at various positions to enhance its activity or specificity towards a biological target.

Biochemical Studies

In biochemical research, this compound could be used to study enzyme-substrate interactions . The pyrazine-2-carbonyl moiety could mimic the transition state of a substrate in an enzymatic reaction, providing insights into enzyme mechanisms or serving as an inhibitor .

Neurological Research

Compounds with pyridine and pyrazine structures have been explored for their neuroprotective effects. This compound could be studied for its potential use in neurological disorders , such as Alzheimer’s or Parkinson’s disease, where it might protect neurons from damage or death .

Future Directions

The study of complex organic molecules like this one is an active area of research in chemistry. Future work could involve exploring the synthesis of this compound, studying its reactions, and investigating its potential biological activity .

properties

IUPAC Name

13-chloro-5-(pyrazine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O2/c17-10-1-2-14-20-12-3-6-21(9-11(12)15(23)22(14)8-10)16(24)13-7-18-4-5-19-13/h1-2,4-5,7-8H,3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGOOPFLFDVEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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